molecular formula C12H24O2 B1604610 3,7-Dimethyloctyl acetate CAS No. 20780-49-8

3,7-Dimethyloctyl acetate

Cat. No.: B1604610
CAS No.: 20780-49-8
M. Wt: 200.32 g/mol
InChI Key: XFPXWDJICXBWRU-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl acetate, also known as dihydrocitronellyl acetate or tetrahydrogeranyl acetate, is an organic compound with the molecular formula C12H24O2. It is an ester derived from the reaction of 3,7-dimethyloctanol and acetic acid. This compound is known for its pleasant floral and fruity aroma, making it a valuable ingredient in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl acetate can be synthesized through the esterification of 3,7-dimethyloctanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The general reaction scheme is as follows:

3,7-Dimethyloctanol+Acetic AcidAcid Catalyst3,7-Dimethyloctyl Acetate+Water\text{3,7-Dimethyloctanol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3,7-Dimethyloctanol+Acetic AcidAcid Catalyst​3,7-Dimethyloctyl Acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone, solid adsorbents (silica gel, alumina, barium sulfate).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: 7-Hydroxy-3,7-dimethyloctyl acetate, 7-nor-ketone.

    Hydrolysis: 3,7-Dimethyloctanol, acetic acid.

    Reduction: 3,7-Dimethyloctanol.

Scientific Research Applications

3,7-Dimethyloctyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in pheromone communication in insects.

    Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.

    Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of 3,7-dimethyloctyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic floral and fruity aroma. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

3,7-Dimethyloctyl acetate can be compared with other similar compounds, such as:

    Geranyl acetate: Another ester with a floral aroma, commonly used in fragrances.

    Citronellyl acetate: Known for its citrus-like aroma and used in perfumes and insect repellents.

    Linalyl acetate: Possesses a lavender-like scent and is used in aromatherapy and personal care products.

Uniqueness

This compound is unique due to its specific combination of floral and fruity notes, making it a versatile ingredient in the fragrance industry. Its structural similarity to other esters allows it to be used as a substitute or complement in various formulations .

Properties

IUPAC Name

3,7-dimethyloctyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPXWDJICXBWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051851
Record name 3,7-Dimethyloctyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-49-8
Record name 3,7-Dimethyloctyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-Dimethyloctyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyl-1-octyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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